molecular formula C12H11BrN2O2 B1491537 6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-86-1

6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491537
CAS No.: 2097957-86-1
M. Wt: 295.13 g/mol
InChI Key: ZMWLOYILNNAUQJ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound belonging to the class of organic compounds known as pyrimidinediones. This compound features a bromophenyl group attached to a pyrimidinedione ring, which is further substituted with an ethyl group. It is a versatile compound with applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

  • Bromination: The starting material, 4-ethylpyrimidinedione, undergoes bromination to introduce the bromophenyl group.

  • Condensation Reaction: The brominated product is then subjected to a condensation reaction with ethylamine to form the final compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is utilized in the manufacturing of various chemical products, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid: A compound with a similar bromophenyl group but different functional groups.

  • 2-Bromophenol: Another bromophenyl compound with a hydroxyl group attached to the benzene ring.

Uniqueness: 6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

6-(4-bromophenyl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWLOYILNNAUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
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6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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